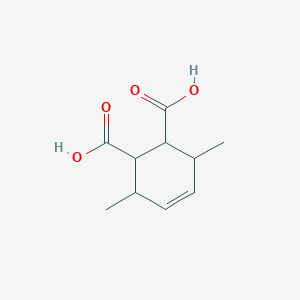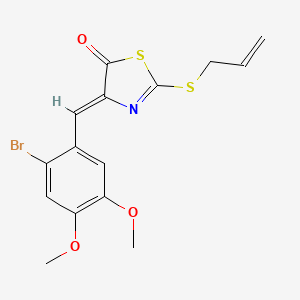![molecular formula C23H23NO6 B5224772 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate](/img/structure/B5224772.png)
4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes and signaling pathways. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate has been found to have various biochemical and physiological effects, including:
1. Inhibition of the NF-κB signaling pathway: This pathway plays a key role in inflammation and immune responses. Inhibition of this pathway could be useful in the treatment of inflammatory diseases.
2. Inhibition of COX-2: This enzyme is involved in the production of prostaglandins, which play a role in inflammation. Inhibition of COX-2 could be useful in the treatment of inflammatory diseases.
3. Induction of apoptosis: Apoptosis is a process of programmed cell death that plays a role in the development and maintenance of tissues. Induction of apoptosis could be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: The synthesis method for this compound has been optimized for high yield and purity, making it ideal for lab experiments.
2. Multiple applications: This compound has been found to have various biochemical and physiological effects, making it useful for a wide range of scientific research applications.
Some of the limitations of this compound include:
1. Limited availability: This compound is not widely available, which could limit its use in scientific research.
2. Limited information: There is limited information available on the mechanism of action and safety of this compound, which could limit its use in scientific research.
Future Directions
There are several future directions for the study of 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate. Some of these include:
1. Elucidation of the mechanism of action: Further research is needed to fully elucidate the mechanism of action of this compound.
2. Safety studies: More safety studies are needed to determine the safety profile of this compound.
3. Development of new drugs: This compound has shown promise as a potential candidate for the development of new anti-inflammatory, antioxidant, and anti-cancer drugs.
4. Optimization of synthesis method: Further optimization of the synthesis method for this compound could improve its yield and purity, making it more widely available for scientific research.
Synthesis Methods
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate involves the reaction of 7-hydroxy-4-methylcoumarin with N-[(benzyloxy)carbonyl]valine chloride in the presence of a base. The reaction is carried out in an organic solvent and the product is purified by column chromatography. This synthesis method has been optimized for high yield and purity.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. Some of the scientific research applications of this compound include:
1. Anti-inflammatory activity: 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate has been found to have anti-inflammatory activity in vitro. This makes it a potential candidate for the development of new anti-inflammatory drugs.
2. Antioxidant activity: This compound has also been found to have antioxidant activity, which could be useful in the treatment of oxidative stress-related diseases.
3. Anti-cancer activity: Studies have shown that 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate has anti-cancer activity in vitro. This makes it a potential candidate for the development of new anti-cancer drugs.
properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-14(2)21(24-23(27)28-13-16-7-5-4-6-8-16)22(26)29-17-9-10-18-15(3)11-20(25)30-19(18)12-17/h4-12,14,21H,13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNCKJSPRXFUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]tetrahydro-2H-pyran-4-carboxamide trifluoroacetate](/img/structure/B5224694.png)

![methyl 4-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5224708.png)

![3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5224731.png)
![4-[4-(4-bromo-2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5224740.png)

![4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B5224756.png)




![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5224796.png)
![methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5224800.png)